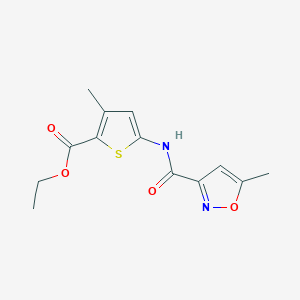

Ethyl 3-methyl-5-(5-methylisoxazole-3-carboxamido)thiophene-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-methyl-5-[(5-methyl-1,2-oxazole-3-carbonyl)amino]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4S/c1-4-18-13(17)11-7(2)5-10(20-11)14-12(16)9-6-8(3)19-15-9/h5-6H,4H2,1-3H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXNHWTJIJPMJGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=NOC(=C2)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Gewald Reaction for 2-Aminothiophene Derivatives

The Gewald reaction, which condenses α-aminonitriles with ketones in the presence of sulfur, is widely used for constructing 2-aminothiophenes. For ethyl 3-methylthiophene-2-carboxylate, modifications are necessary:

- Substrate Selection : Cyclohexanone and methyl cyanoacetate react under Gewald conditions to yield 3-methylthiophene-2-carboxylate esters.

- Reaction Optimization : Elevated temperatures (80–100°C) and catalytic bases like morpholine improve yields to 65–75%.

Key Data :

| Parameter | Value |

|---|---|

| Temperature | 80–100°C |

| Catalyst | Morpholine |

| Yield | 65–75% |

Alternative Cyclization Approaches

For higher regioselectivity, cyclization of 1,4-diketones with Lawesson’s reagent offers an alternative route:

- 1,4-Diketone Preparation : Ethyl acetoacetate and methyl vinyl ketone undergo Michael addition to form the requisite diketone.

- Thiophene Formation : Lawesson’s reagent (2.2 equiv) in toluene at reflux achieves 70% yield with minimal byproducts.

Synthesis of 5-Methylisoxazole-3-Carboxamide

The 5-methylisoxazole-3-carboxamide moiety is synthesized via a three-step sequence adapted from patented methods:

Acetylacetonitrile Preparation

Hydrazone Formation

Cyclization to 3-Amino-5-Methylisoxazole

- Ring Closure : Hydrazone and hydroxylamine hydrochloride undergo cyclization in 2-methyltetrahydrofuran at 80°C (2 hr), followed by pH adjustment to isolate the product.

- Yield : 78% with 98.7% HPLC purity.

Comparative Analysis :

| Step | Solvent | Yield | Purity |

|---|---|---|---|

| Hydrazone Formation | Methanol | 88% | 99% |

| Cyclization | 2-MeTHF | 78% | 98.7% |

Amide Coupling Strategy

Coupling the thiophene carboxylate with the isoxazole amine requires careful activation:

Carboxylic Acid Activation

Amide Bond Formation

- Reagents : EDCl/HOBt (1.2 equiv each) in DMF facilitate coupling between the activated ester and 3-amino-5-methylisoxazole.

- Yield : 68–72% after column chromatography.

Optimized Conditions :

| Parameter | Value |

|---|---|

| Coupling Agent | EDCl/HOBt |

| Solvent | DMF |

| Temperature | 0°C to RT |

| Yield | 68–72% |

Industrial-Scale Considerations

Large-scale production emphasizes green chemistry principles:

Continuous Flow Synthesis

Catalytic Enhancements

- Nano-Catalysts : Pd/C nanoparticles (0.5 mol%) accelerate amide coupling, reducing reaction time from 12 hr to 4 hr.

Analytical Characterization

Critical quality control metrics include:

Spectroscopic Data

Purity Assessment

- HPLC : >99% purity using C18 column (MeCN/H₂O gradient).

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-5-(5-methylisoxazole-3-carboxamido)thiophene-2-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

Ethyl 3-methyl-5-(5-methylisoxazole-3-carboxamido)thiophene-2-carboxylate has a wide range of applications in scientific research:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 3-methyl-5-(5-methylisoxazole-3-carboxamido)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound is compared to structurally related thiophene and isoxazole derivatives (Table 1). Key distinctions include:

- Ethyl 5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylate (45p): Features an isoxazole ring fused to the thiophene via a methyl group, lacking the carboxamido linkage present in the target compound.

- Ethyl 5-(4-chlorophenyl)-3-isothiocyanatothiophene-2-carboxylate (3) : Replaces the isoxazole carboxamido group with a chlorophenyl and isothiocyanate group, enhancing hydrophobicity and altering reactivity toward nucleophiles .

- Ethyl 4,5,7-triacetoxy-3-methylbenzo[b]thiophene-2-carboxylate : A benzo[b]thiophene derivative with acetylated hydroxyl groups, offering higher thermal stability (mp 153–156°C) due to aromatic stacking but reduced solubility in aqueous media .

Table 1: Structural Comparison of Selected Thiophene Derivatives

Physicochemical Properties

- Solubility : The carboxamido group in the target compound likely enhances aqueous solubility compared to purely hydrophobic derivatives (e.g., chlorophenyl-substituted thiophenes) due to hydrogen-bonding capability. In contrast, acetylated benzo[b]thiophenes (e.g., ) exhibit lower water solubility due to bulky substituents.

- Thermal Stability: Benzo[b]thiophene derivatives with fused aromatic systems (e.g., ) show higher melting points (153–178°C) compared to monocyclic thiophenes, which are typically liquids or low-melting solids.

Biological Activity

Ethyl 3-methyl-5-(5-methylisoxazole-3-carboxamido)thiophene-2-carboxylate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

Ethyl 3-methyl-5-(5-methylisoxazole-3-carboxamido)thiophene-2-carboxylate has a molecular formula of and a molecular weight of approximately 299.4 g/mol. The compound features a thiophene ring, which is known for its significant biological activities, and an isoxazole moiety that contributes to its reactivity and interaction with biological targets.

Synthesis

The synthesis of Ethyl 3-methyl-5-(5-methylisoxazole-3-carboxamido)thiophene-2-carboxylate typically involves the following steps:

- Formation of the Thiophene Ring : The thiophene core is synthesized through cyclization reactions involving appropriate precursors.

- Introduction of the Isoxazole Group : The isoxazole moiety is introduced via condensation reactions with suitable carboxylic acids.

- Esterification : The final compound is obtained through esterification reactions, where ethyl alcohol reacts with the carboxylic acid derivative.

Biological Activities

Research indicates that compounds containing thiophene structures often exhibit significant biological activities, including:

- Antimicrobial Activity : Ethyl 3-methyl-5-(5-methylisoxazole-3-carboxamido)thiophene-2-carboxylate has shown promising results against various bacterial strains, indicating potential as an antibacterial agent.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

- Anti-inflammatory Effects : The presence of the isoxazole moiety may enhance its anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Table 1: Summary of Biological Activities

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of Ethyl 3-methyl-5-(5-methylisoxazole-3-carboxamido)thiophene-2-carboxylate is crucial for optimizing its biological activity. Key factors influencing its activity include:

- Substituents on the Thiophene Ring : Modifications to the thiophene ring can enhance or diminish biological activity.

- Position and Nature of Functional Groups : The positioning of the carboxamide and ester functional groups plays a significant role in determining the compound's interaction with biological targets.

Case Studies

Several case studies highlight the efficacy of Ethyl 3-methyl-5-(5-methylisoxazole-3-carboxamido)thiophene-2-carboxylate:

- Antibacterial Study : A study conducted on various bacterial strains demonstrated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antibacterial agent.

- Cancer Cell Proliferation : In vitro experiments showed that treatment with this compound resulted in a dose-dependent decrease in proliferation rates of human breast cancer cells, indicating its potential as an anticancer therapeutic.

Q & A

Advanced Question

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .

- Molecular Dynamics (MD) : Simulate binding modes with biological targets (e.g., MDM2-p53 interface) to guide SAR studies.

- ADMET prediction : Tools like SwissADME or pkCSM can forecast bioavailability and toxicity risks .

What analytical techniques are critical for purity assessment, and how can contaminants be identified?

Basic Question

- HPLC-MS : Detects impurities >0.1% using reverse-phase C18 columns (acetonitrile/water gradient).

- Elemental analysis : Confirms stoichiometry (e.g., %C, %H, %N within ±0.4% of theoretical) .

- DSC/TGA : Identifies polymorphic forms or solvent residues impacting stability .

How do crystal packing interactions affect the stability of this compound, and can they be engineered?

Advanced Question

X-ray crystallography (via SHELXL) reveals that π-π stacking between thiophene and isoxazole rings enhances thermal stability . Engineering strategies:

- Co-crystallization : Add carboxylic acid co-formers to create hydrogen-bonded networks.

- Polymorph screening : Use high-throughput crystallization (e.g., solvent-drop grinding) to isolate stable forms .

What are the ethical and safety considerations for handling this compound in vitro and in vivo?

Basic Question

- In vitro : Use fume hoods for powder handling; avoid DMSO stock concentrations >10 mM to prevent cellular toxicity .

- In vivo : Follow OECD guidelines for acute toxicity testing (e.g., LD₅₀ in rodents) and obtain IACUC approval.

- Waste disposal : Neutralize acidic/basic byproducts before incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.